Ácido pipemídico trihidratado

Descripción general

Descripción

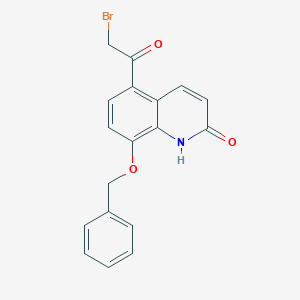

Pipemidic acid trihydrate (PAT) is an organic compound that has a wide range of applications in scientific research. It is a crystalline solid that is usually found in a white or yellowish powder form. In its anhydrous form, it is an acidic substance with a pKa of 4.6 and is soluble in water. PAT is a member of the quinolone family of antibiotics, which are used to treat bacterial infections. The trihydrate form of PAT is the most commonly used form in research and is used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Agente antibacteriano en medicina

El ácido pipemídico trihidratado es principalmente reconocido por su función como agente antibacteriano. Es eficaz contra un amplio espectro de bacterias gramnegativas, incluidas Escherichia coli, Proteus, Morganella, Citrobacter y otras . También se utiliza para tratar infecciones del tracto urinario debido a sus propiedades bactericidas al inhibir la síntesis de ADN .

Interacción con iones metálicos

La investigación ha demostrado que el ácido pipemídico puede formar complejos con varios iones metálicos como magnesio, calcio, cromo y otros. Estas interacciones son significativas porque pueden afectar la absorción y la eficacia del fármaco cuando se administra simultáneamente con elementos esenciales y traza .

Farmacocinética y penetración en los tejidos

La naturaleza zwitteriónica del ácido pipemídico, debido al anillo de piperazina básico, mejora su capacidad para penetrar las células bacterianas y los tejidos. Esta propiedad es crucial para la eficacia del fármaco, ya que garantiza una penetración tisular significativa, lo cual es un aspecto vital de la farmacocinética .

Efecto inhibitorio sobre el metabolismo de la cafeína

Se ha informado que el ácido pipemídico tiene un efecto inhibitorio sobre el metabolismo de la cafeína. Esta interacción es importante para las personas que consumen cafeína, ya que puede afectar la eliminación de la cafeína del cuerpo .

Inhibición de la depuración de teofilina

Similar a la cafeína, también se ha demostrado que el ácido pipemídico inhibe la depuración de la teofilina, un fármaco que se utiliza para tratar enfermedades pulmonares como el asma. Este efecto puede tener implicaciones terapéuticas, especialmente en pacientes con afecciones respiratorias .

Síntesis y caracterización de complejos metálicos

La capacidad del compuesto para reaccionar con iones metálicos ha llevado a la síntesis y caracterización de varios complejos metálicos. Estos complejos se han estudiado utilizando técnicas como IR, UV, 1H-RMN y análisis de absorción atómica, que son esenciales para comprender las propiedades y aplicaciones potenciales del compuesto .

Safety and Hazards

For safety, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

Pipemidic acid trihydrate primarily targets DNA gyrase , an enzyme that is critical for bacterial DNA replication . This enzyme is found in a variety of bacteria, including both Gram-negative and some Gram-positive species .

Mode of Action

Pipemidic acid trihydrate inhibits DNA gyrase , thereby preventing the supercoiling of bacterial DNA, which is a crucial step in DNA replication . This inhibition disrupts the replication process, leading to the death of the bacterial cells .

Biochemical Pathways

The primary biochemical pathway affected by pipemidic acid trihydrate is the DNA replication pathway in bacteria . By inhibiting DNA gyrase, pipemidic acid trihydrate disrupts the supercoiling of bacterial DNA, which is necessary for the separation of the DNA strands during replication . This disruption prevents the bacteria from replicating, thereby inhibiting their growth and proliferation .

Pharmacokinetics

It is known that the concurrent administration of essential and trace elements with quinolones, the class of antibiotics to which pipemidic acid belongs, can decrease gastrointestinal absorption, potentially leading to therapeutic failure . The zwitterionic forms of pipemidic acid, resulting from the basic piperazine ring forming a zwitterionic nature with the carboxylic acid at the C3-position, have been shown to increase the ability of the drugs to penetrate bacterial cells, resulting in enhanced activity .

Result of Action

The result of pipemidic acid trihydrate’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA replication, pipemidic acid trihydrate causes the death of bacterial cells . It has been found to be effective against a variety of bacterial species, including Escherichia, Proteus, Morganella, Citrobacter, Klebsiella, Enterobacter, Serratia, Pseudomonas aeruginosa, Pseudomonas cepacia, and other non-fermenting Gram-negative bacteria .

Action Environment

The action of pipemidic acid trihydrate can be influenced by various environmental factors. For instance, the presence of essential and trace elements in the human body can interact with pipemidic acid, potentially decreasing its gastrointestinal absorption and leading to therapeutic failure . Furthermore, the efficacy of pipemidic acid trihydrate can be affected by the size of the bacterial population, with larger populations being more resistant to the drug .

Análisis Bioquímico

Biochemical Properties

Pipemidic acid trihydrate has been shown to inhibit DNA gyrase , an enzyme that is crucial for DNA replication in bacteria. This inhibition disrupts the replication process, leading to the death of the bacterial cells . The compound has also been found to interact with essential and trace elements present in the human body .

Cellular Effects

Pipemidic acid trihydrate exerts its effects on various types of cells, primarily bacterial cells. It has been found to be susceptible against different species of bacteria, including Escherichia, Proteus, Morganella, Citrobacter, Klebsiella, Enterobacter, Serratia, Pseudomonas aeruginosa, Pseudomonas cepacia, and other non-fermenting Gram-negative bacteria . It also shows some activity against Gram-positive bacteria .

Molecular Mechanism

The molecular mechanism of action of pipemidic acid trihydrate involves the inhibition of DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA, which is necessary for the replication of bacteria. By inhibiting this enzyme, pipemidic acid trihydrate prevents the bacteria from replicating, thereby stopping the infection .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of pipemidic acid trihydrate in laboratory settings are limited, it is known that the compound has a significant impact on bacterial cells over time. For instance, pipemidic acid trihydrate has been shown to have an excellent inhibitory effect on caffeine by concomitant administration .

Dosage Effects in Animal Models

In terms of dosage effects in animal models, pipemidic acid trihydrate has been found to have a low toxicity (LD 50 for mice = 5–6 g/Kg) and is practically free of any side-effect in man . The average recommended dosage is 400 mg twice a day .

Metabolic Pathways

It is known that the compound interacts with essential and trace elements present in the human body .

Transport and Distribution

It is known that the compound’s basic piperazine ring, which can form the zwitterionic nature with the carboxylic acid at the C3-position, has subsequently been shown to increase the ability of the drugs to penetrate the bacterial cells resulting in enhanced activity .

Subcellular Localization

Given its mechanism of action, it is likely that the compound localizes to the area in the cell where DNA replication occurs, given its inhibitory effect on DNA gyrase .

Propiedades

| { "Design of the Synthesis Pathway": "Pipemidic acid trihydrate can be synthesized by the reaction of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 1-ethylpiperazine in the presence of a catalyst.", "Starting Materials": [ "4-oxo-1,4-dihydroquinoline-3-carboxylic acid", "1-ethylpiperazine", "Catalyst" ], "Reaction": [ "Mix 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 1-ethylpiperazine in a solvent such as methanol or ethanol.", "Add a catalyst such as triethylamine or sodium hydroxide to the mixture.", "Heat the mixture to a temperature of around 80-100°C for several hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with water and dry to obtain pipemidic acid trihydrate." ] } | |

Número CAS |

72571-82-5 |

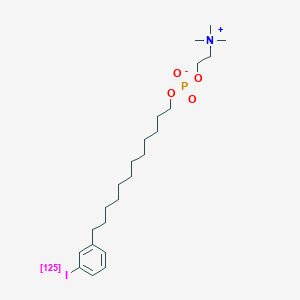

Fórmula molecular |

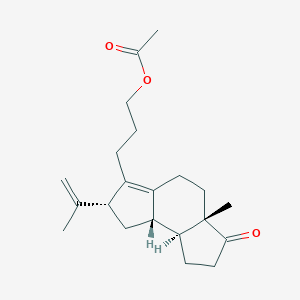

C14H19N5O4 |

Peso molecular |

321.33 g/mol |

Nombre IUPAC |

8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid;hydrate |

InChI |

InChI=1S/C14H17N5O3.H2O/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19;/h7-8,15H,2-6H2,1H3,(H,21,22);1H2 |

Clave InChI |

DCICOOFVSPQROY-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O.O.O.O |

SMILES canónico |

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O.O |

Otros números CAS |

72571-82-5 |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

8-Ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic Acid Trihydrate; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Pipemidic acid trihydrate against urinary tract infections?

A1: Pipemidic acid trihydrate is a quinolone antibiotic that exerts its antibacterial effect by inhibiting bacterial DNA gyrase. [, , ] This enzyme is essential for bacterial DNA replication and repair. By inhibiting DNA gyrase, Pipemidic acid trihydrate effectively halts bacterial growth and allows the body's immune system to eliminate the infection.

Q2: What is the molecular formula and crystal structure of Pipemidic acid trihydrate?

A3: The molecular formula of Pipemidic acid trihydrate is C14H17N5O3.3H2O. [] It exists as a triclinic crystal with specific lattice parameters: a = 8.570 Å, b = 8.514 Å, c = 15.208 Å, α = 105.14°, β = 110.84°, γ = 113.96°. This information is crucial for understanding its physical and chemical properties, which can influence its formulation and delivery.

Q3: Is there evidence of resistance developing against Pipemidic acid trihydrate?

A4: While the provided research does not delve into specific resistance mechanisms for Pipemidic acid trihydrate, it acknowledges that bacteria can develop resistance to antibiotics, including quinolones, over time. [] Understanding the emergence and spread of antibiotic resistance is crucial for optimizing treatment strategies and developing new antimicrobial agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)